L-Ascorbyl-6-Stearat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

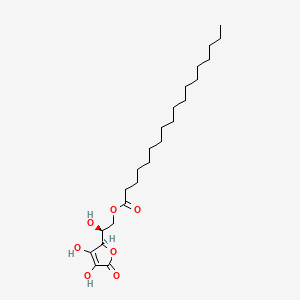

Ascorbyl stearate is an ester formed from ascorbic acid (vitamin C) and stearic acid. It is a white or yellowish-white solid with a citrus-like odor. This compound is primarily used as an antioxidant in food and cosmetics, providing the benefits of vitamin C in a stable form .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Ascorbyl stearate has garnered attention for its potential as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.

- Mechanism of Action : Studies have shown that ascorbyl stearate induces cell death through oxidative stress by generating reactive oxygen species (ROS). This process disrupts cellular membrane integrity and modulates signal transduction pathways involved in cell cycle regulation, particularly affecting the insulin-like growth factor 1 receptor (IGF-IR), p53, and cyclins .

-

Case Studies :

- Cervical Cancer : In HeLa cells, ascorbyl stearate treatment led to significant inhibition of growth by affecting cell-cycle progression and increasing ROS levels .

- Ovarian Cancer : A study demonstrated that ascorbyl stearate inhibited proliferation in human ovarian epithelial cancer cells, showcasing a dose-dependent effect on tumor growth and signaling pathways associated with cancer progression .

Antioxidant Applications

As a derivative of Vitamin C, ascorbyl stearate exhibits antioxidant properties, making it useful in various formulations.

- Food Preservation : Ascorbyl stearate can act as an antioxidant in lipid-soluble systems, helping to stabilize food products by preventing oxidative degradation . Its ability to scavenge free radicals is critical for maintaining the quality of food products over time.

- Cosmetic Formulations : The lipophilic nature of ascorbyl stearate allows it to penetrate biological membranes effectively, making it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin. Its incorporation can enhance the stability of formulations containing ascorbic acid .

Safety and Regulatory Status

Ascorbyl stearate is generally recognized as safe (GRAS) when used within recommended limits. Long-term studies have not indicated any adverse effects associated with its use in food or cosmetic applications . Regulatory bodies have evaluated its safety profile, confirming its suitability for various applications.

Comparative Data Table

The following table summarizes key findings regarding the applications of ascorbyl stearate:

Wirkmechanismus

L-Ascorbyl 6-Stearate, also known as L-Ascorbic acid 6-stearate, is a derivative of L-ascorbic acid and stearic acid. It exhibits antioxidant and anticancer properties . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

L-Ascorbyl 6-Stearate primarily targets cancer cells . It has been found to inhibit the proliferation of human cancer cells .

Mode of Action

The compound interacts with its targets by interfering with cell cycle progression . It induces apoptosis in these cells by modulating signal transduction pathways .

Biochemical Pathways

L-Ascorbyl 6-Stearate affects the intrinsic mitochondrial pathway in cancer cells . By inducing apoptosis, it disrupts the normal cell cycle progression and leads to the death of the cancer cells .

Pharmacokinetics

It is known that the compound is lipophilic, which allows it to form micelles in aqueous solutions . These micelles can be used as drug carriers, potentially improving the bioavailability of the compound .

Result of Action

The primary result of L-Ascorbyl 6-Stearate’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells, which can potentially slow down or halt the progression of the cancer .

Action Environment

The action, efficacy, and stability of L-Ascorbyl 6-Stearate can be influenced by various environmental factors. For instance, the compound’s lipophilic nature allows it to form micelles in aqueous solutions, which can enhance its stability . Additionally, the compound’s anticancer activity can be affected by the specific characteristics of the cancer cells it targets, such as their genetic makeup and the stage of the cancer .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ascorbyl Stearat wird durch die Veresterung von Ascorbinsäure mit Stearinsäure synthetisiert. Diese Reaktion beinhaltet typischerweise die Verwendung chemischer Katalysatoren oder Lipasen, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen häufig die Kontrolle des Wassergehalts im Reaktionsmedium und die Verwendung von Vakuum, um gebildete flüchtige Nebenprodukte zu entfernen .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Ascorbyl Stearat durch Reaktion von Ascorbinsäure mit Stearinsäure in Gegenwart eines Säure- oder Alkalikatalysators hergestellt. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ascorbyl Stearat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Als Antioxidans kann es Oxidationsreaktionen eingehen, freie Radikale neutralisieren und oxidativen Schaden verhindern.

Hydrolyse: In Gegenwart von Wasser kann Ascorbyl Stearat hydrolysieren und Ascorbinsäure und Stearinsäure freisetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Sauerstoff und andere Oxidationsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: Die Hauptprodukte sind oxidierte Formen von Ascorbyl Stearat.

Hydrolyse: Die Hauptprodukte sind Ascorbinsäure und Stearinsäure.

Vergleich Mit ähnlichen Verbindungen

Ascorbyl palmitate: Another ester of ascorbic acid, formed with palmitic acid.

Ascorbyl isostearate: An ester of ascorbic acid with isostearic acid, used in cosmetics for its skin-conditioning properties.

Uniqueness: Ascorbyl stearate is unique due to its specific combination of ascorbic acid and stearic acid, providing a stable form of vitamin C that is easily absorbed by the skin and effective in preventing oxidative damage. Its ability to induce apoptosis in cancer cells also sets it apart from other similar compounds .

Biologische Aktivität

Ascorbyl stearate (Asc-S) is a lipophilic derivative of vitamin C, formed by the esterification of ascorbic acid with stearic acid. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the biological activity of ascorbyl stearate, focusing on its mechanisms of action, effects on cell proliferation and apoptosis, and its potential therapeutic applications.

Ascorbyl stearate exhibits several mechanisms through which it induces biological activity:

- Induction of Apoptosis : Asc-S has been shown to promote apoptosis in various cancer cell lines, including HeLa cervical cancer cells. The mechanism involves the alteration of mitochondrial membrane permeability, leading to cytochrome c release and subsequent activation of caspases, particularly caspase-3. This process is associated with changes in the expression levels of transcription factors such as NF-ĸB and NFAT, which play crucial roles in inflammation and cancer progression .

- Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can lead to oxidative stress and cell death. Studies indicate that Asc-S interferes with the cell cycle at the sub-G0/G1 stage, enhancing cytotoxicity through increased ROS levels .

- Modulation of Signaling Pathways : Asc-S has been reported to inhibit the PI3K/AKT signaling pathway, which is often activated in cancer cells. This inhibition results in cell cycle arrest and reduced cell proliferation. For instance, treatment with Asc-S caused a dose-dependent inhibition of ovarian epithelial cancer cells by arresting them in the S/G2-M phase .

Effects on Cell Proliferation

The antiproliferative effects of ascorbyl stearate have been documented across various studies:

- Cervical Cancer Cells : In HeLa cells, Asc-S treatment led to significant reductions in cell viability and proliferation rates due to its pro-apoptotic effects .

- Ovarian Epithelial Cancer Cells : Research indicates that Asc-S inhibits growth in ovarian cancer cells (OVCAR-3) through mechanisms involving the PI3K/AKT pathway. The presence of a constitutively active AKT was shown to protect these cells from the effects of Asc-S, highlighting its targeted action against this signaling pathway .

Case Studies

Several studies have explored the biological activity of ascorbyl stearate:

- HeLa Cell Study : A study found that treatment with 126 µM Asc-S for 12 to 48 hours resulted in increased apoptosis markers such as cytochrome c release and caspase activation. The study concluded that Asc-S effectively induces apoptosis through intrinsic pathways involving mitochondrial changes .

- Ovarian Cancer Xenograft Model : In vivo studies demonstrated that oral administration of ascorbyl stearate led to tumor involution in nude mice bearing human ovarian carcinoma xenografts. This effect was associated with decreased PI3K/AKT activity and suggests potential therapeutic applications for Asc-S in ovarian cancer treatment .

Data Table

The following table summarizes key findings related to the biological activity of ascorbyl stearate:

Eigenschaften

CAS-Nummer |

10605-09-1 |

|---|---|

Molekularformel |

C24H42O7 |

Molekulargewicht |

442.6 g/mol |

IUPAC-Name |

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octadecanoate |

InChI |

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3 |

InChI-Schlüssel |

LITUBCVUXPBCGA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Physikalische Beschreibung |

White or yellowish, white powder with a citrus-like odour |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.